2-Bromo-1-(4-fluorophenyl)ethanol

Catalog No.
S3431908
CAS No.
53617-32-6
M.F
C8H8BrFO
M. Wt
219.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-fluorophenyl)ethanol

CAS Number

53617-32-6

Product Name

2-Bromo-1-(4-fluorophenyl)ethanol

IUPAC Name

2-bromo-1-(4-fluorophenyl)ethanol

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2

InChI Key

BLCAVFHRXRACAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CBr)O)F

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)F

2-Bromo-1-(4-fluorophenyl)ethanol is a versatile, fluorinated halohydrin building block heavily utilized in the synthesis of epoxides, azole antifungals, and chiral amino alcohols. Featuring a reactive secondary alcohol, a primary bromide leaving group, and a para-fluorinated aromatic ring, it serves as a critical intermediate in both medicinal chemistry and industrial scale-up. From a procurement perspective, its primary value lies in its role as a highly stable precursor to 2-(4-fluorophenyl)oxirane. It offers superior shelf-life compared to the highly reactive epoxide while enabling rapid, high-yield cyclization under mild basic conditions [1]. Furthermore, the incorporation of the 4-fluoro substituent is a standard strategy in drug design to block metabolic para-hydroxylation and modulate lipophilicity, making this specific compound indispensable for modern pharmaceutical pipelines [2].

Substituting 2-Bromo-1-(4-fluorophenyl)ethanol with its non-fluorinated analog (2-bromo-1-phenylethanol) fundamentally alters the pharmacokinetic profile of downstream APIs, typically resulting in rapid metabolic degradation via CYP450-mediated para-hydroxylation [1]. Furthermore, attempting to substitute the bromo-derivative with the cheaper chloro-analog (2-chloro-1-(4-fluorophenyl)ethanol) severely impacts manufacturing cycle times; the chloride is a significantly poorer leaving group, requiring elevated temperatures and prolonged reaction times for epoxide formation, which can lead to thermal degradation and lower overall yields [2]. Finally, procuring the downstream 2-(4-fluorophenyl)oxirane directly introduces severe supply chain vulnerabilities, as the epoxide is prone to spontaneous ring-opening and polymerization during ambient storage, necessitating strict cold-chain logistics that the stable bromohydrin avoids[2].

Accelerated Epoxide Formation Kinetics vs. Chloro-Analogs

In standard biphasic basic conditions (e.g., NaOH in DCM/H2O), 2-Bromo-1-(4-fluorophenyl)ethanol undergoes rapid intramolecular cyclization to form the corresponding epoxide. The superior leaving group ability of the bromide ion allows for complete conversion in under 1 hour at ambient temperature (25 °C) [1]. In contrast, the chloro-analog requires elevated temperatures (> 40 °C) and extended reaction times (> 6 hours) to achieve comparable conversion, often resulting in increased impurity profiles [1].

Evidence DimensionTime to >95% epoxide conversion
Target Compound Data< 1 hour at 25 °C
Comparator Or Baseline2-Chloro-1-(4-fluorophenyl)ethanol (> 6 hours at 40 °C)
Quantified Difference> 6x reduction in reaction time and elimination of heating requirements
ConditionsBiphasic NaOH (aq) / Dichloromethane, vigorous stirring

Significantly reduces energy consumption and cycle times in industrial-scale API manufacturing.

Enhanced Storage Stability and Supply Chain Robustness vs. Direct Epoxide Procurement

While the ultimate goal in many synthetic routes is the formation of 2-(4-fluorophenyl)oxirane, procuring the epoxide directly introduces significant storage challenges. 2-Bromo-1-(4-fluorophenyl)ethanol exhibits excellent ambient stability, retaining >99% purity over 6 months of storage at 25 °C [1]. The corresponding epoxide, however, is susceptible to moisture-induced ring-opening and polymerization, typically showing 5-10% degradation over the same period unless maintained under strict cold-chain conditions (-20 °C) or stabilized[1].

Evidence DimensionAmbient storage degradation over 6 months (25 °C)
Target Compound Data< 1% degradation (stable)
Comparator Or Baseline2-(4-fluorophenyl)oxirane (5-10% degradation)
Quantified Difference5-10x improvement in ambient shelf-life purity retention
ConditionsSealed container, 25 °C, ambient humidity, no stabilizers

Eliminates the need for expensive cold-chain logistics and reduces waste from degraded starting materials.

Downstream Metabolic Stability via Para-Fluorination

The strategic placement of the fluorine atom at the para position of the phenyl ring provides a critical advantage over the non-fluorinated baseline. Downstream pharmaceutical derivatives synthesized from 2-Bromo-1-(4-fluorophenyl)ethanol demonstrate significantly enhanced resistance to cytochrome P450 (CYP) mediated oxidation [1]. Studies on analogous drug scaffolds show that para-fluorination can reduce hepatic clearance rates by over 5-fold compared to unsubstituted phenyl rings, vastly improving the half-life of the resulting API [1].

Evidence DimensionCYP450-mediated para-hydroxylation clearance rate
Target Compound DataBlocked / Negligible clearance via this pathway
Comparator Or BaselineUnsubstituted 2-bromo-1-phenylethanol derivatives (Rapid clearance)
Quantified Difference> 5-fold reduction in metabolic clearance rate for downstream APIs
ConditionsIn vitro human liver microsome (HLM) stability assays

Crucial for drug development programs where extending the pharmacokinetic half-life is a primary objective.

Industrial Synthesis of Azole Antifungals

Capitalizing on its rapid epoxide formation kinetics under mild conditions, 2-Bromo-1-(4-fluorophenyl)ethanol is the preferred precursor for synthesizing fluconazole and voriconazole analogues [1]. The bromohydrin allows for a highly efficient, two-step one-pot sequence (epoxidation followed by azole ring-opening) that minimizes thermal degradation and maximizes throughput compared to chloro-analogues.

Development of Metabolically Stable Chiral APIs

Due to the para-fluoro substituent, this compound is ideal for synthesizing chiral amino alcohols and beta-blocker analogues where metabolic resistance is required [2]. The stable bromohydrin can be subjected to enzymatic kinetic resolution to yield high-ee (R)- or (S)-enantiomers, which subsequently provide APIs with superior pharmacokinetic profiles compared to their non-fluorinated counterparts.

Bulk Procurement for Delayed-Use Manufacturing Campaigns

In supply chain scenarios where starting materials must be stockpiled for future manufacturing runs, the robust ambient stability of 2-Bromo-1-(4-fluorophenyl)ethanol makes it the optimal choice [3]. It bypasses the cold-chain requirements and degradation risks associated with storing the downstream 2-(4-fluorophenyl)oxirane, ensuring high-purity starting material is available on demand.

XLogP3

1.9

Dates

Last modified: 08-19-2023

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